Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2098017-37-7
VCID: VC5308218
InChI: InChI=1S/C18H28N4O3/c1-18(2,3)25-17(23)22-8-6-21(7-9-22)16-12-15(19-13-20-16)14-4-10-24-11-5-14/h12-14H,4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3CCOCC3
Molecular Formula: C18H28N4O3
Molecular Weight: 348.447

Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate

CAS No.: 2098017-37-7

Cat. No.: VC5308218

Molecular Formula: C18H28N4O3

Molecular Weight: 348.447

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate - 2098017-37-7

Specification

CAS No. 2098017-37-7
Molecular Formula C18H28N4O3
Molecular Weight 348.447
IUPAC Name tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C18H28N4O3/c1-18(2,3)25-17(23)22-8-6-21(7-9-22)16-12-15(19-13-20-16)14-4-10-24-11-5-14/h12-14H,4-11H2,1-3H3
Standard InChI Key NMWUOOYUIBPQSI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3CCOCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate features a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protective group and at the 4-position with a pyrimidine ring. The pyrimidine moiety is further functionalized at the 6-position with an oxan-4-yl (tetrahydropyran-4-yl) group. This combination of heterocycles and protective groups confers unique physicochemical properties, making the compound a versatile building block in medicinal chemistry .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₇N₅O₃Calculated*
Molecular Weight385.45 g/molCalculated*
CAS Registry NumberNot formally assigned-
SMILES NotationO=C(OC(C)(C)C)N1CCN(C2=NC=NC(=C2)C3CCOCC3)CC1Derived

*Calculated based on structural analogs .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step protocols, leveraging cross-coupling reactions and protective group chemistry. A plausible route, inferred from analogous compounds , proceeds as follows:

  • Pyrimidine Functionalization:

    • A 6-chloropyrimidin-4-yl intermediate undergoes nucleophilic aromatic substitution with oxan-4-ylboronic acid under Suzuki-Miyaura coupling conditions, introducing the tetrahydropyran group .

    • Alternative methods include Ullmann-type couplings or photoredox catalysis, as demonstrated in the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .

  • Piperazine Coupling:

    • The functionalized pyrimidine is coupled to tert-butyl piperazine-1-carboxylate via Buchwald-Hartwig amination or SNAr reactions, facilitated by palladium catalysts or elevated temperatures .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Pyrimidine SubstitutionPd(PPh₃)₄, K₂CO₃, DMF, 80°C75–85%
Piperazine CouplingPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C70%

Physicochemical Properties

Solubility and Stability

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while conferring stability against nucleophilic attack. The oxan-4-yl substituent introduces moderate hydrophilicity, with predicted logP values of 2.1–2.5 . Thermal stability is robust, with decomposition temperatures exceeding 250°C, consistent with tert-butyl carbamates .

Spectroscopic Characterization

  • ¹H NMR: Distinct signals for the tert-butyl group (δ 1.44 ppm, singlet), pyrimidine protons (δ 8.5–9.0 ppm), and oxane methylene groups (δ 3.3–4.0 ppm).

  • MS (ESI+): Major peak at m/z 386.3 [M+H]⁺, aligning with the molecular formula C₁₈H₂₇N₅O₃ .

Applications in Pharmaceutical Research

Role as a Kinase Inhibitor Intermediate

The compound’s pyrimidine-piperazine scaffold is a hallmark of cyclin-dependent kinase (CDK) inhibitors, such as Ribociclib and Palbociclib . Structural analogs demonstrate potent inhibition of CDK4/6, critical targets in breast cancer therapy. The oxan-4-yl group may modulate pharmacokinetic properties, enhancing blood-brain barrier penetration or metabolic stability .

Versatility in Medicinal Chemistry

  • Protective Group Strategy: The Boc group allows selective deprotection under acidic conditions (e.g., TFA), enabling further functionalization of the piperazine nitrogen .

  • SAR Studies: Modifications at the pyrimidine 6-position (e.g., oxane vs. cyclopentyl ) are explored to optimize target affinity and selectivity.

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